ethyl 2-cyano-2-propanamidoacetate

Übersicht

Beschreibung

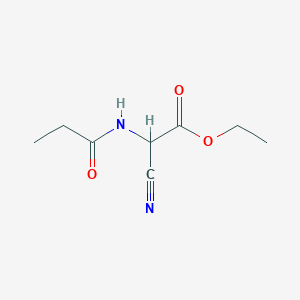

Ethyl 2-cyano-2-propanamidoacetate is an organic compound with the molecular formula C8H12N2O3. It is a versatile compound used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyano group, an ester group, and an amido group, making it a valuable building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-propanamidoacetate can be synthesized through several methods:

Cyanoacetylation of Amines: This method involves the reaction of ethyl cyanoacetate with various amines. The reaction can be carried out without solvents at room temperature or with heating.

Kolbe Nitrile Synthesis: This method uses ethyl chloroacetate and sodium cyanide to produce ethyl cyanoacetate, which can then be reacted with amines to form this compound.

Fischer Esterification: Cyanoacetic acid can be esterified with ethanol in the presence of strong mineral acids like concentrated sulfuric acid to produce ethyl cyanoacetate, which can then be used in further reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-cyano-2-propanamidoacetate undergoes various chemical reactions, including:

Condensation Reactions: The compound can participate in Knoevenagel condensation and Michael addition reactions due to the presence of an acidic methylene group flanked by nitrile and carbonyl groups.

Substitution Reactions: The cyano and ester groups make the compound reactive towards nucleophilic substitution reactions.

Common Reagents and Conditions

Knoevenagel Condensation: Typically involves the use of bases like piperidine or pyridine as catalysts.

Michael Addition: Requires the presence of a base such as sodium ethoxide or potassium tert-butoxide.

Major Products Formed

Knoevenagel Condensation: Produces α,β-unsaturated carbonyl compounds.

Michael Addition: Yields 1,4-addition products.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-cyano-2-propanamidoacetate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 2-cyano-2-propanamidoacetate depends on its application:

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-cyano-2-propanamidoacetate can be compared with other similar compounds, such as:

Ethyl Cyanoacetate: Both compounds contain a cyano group and an ester group, but this compound has an additional amido group, making it more versatile in certain reactions.

Cyanoacetamide Derivatives: These compounds share the cyanoacetamide structure but differ in their substituents, affecting their reactivity and applications.

List of Similar Compounds

- Ethyl cyanoacetate

- Methyl cyanoacetate

- Cyanoacetamide

- N-aryl cyanoacetamides

- N-heteryl cyanoacetamides

This compound stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel |

C8H12N2O3 |

|---|---|

Molekulargewicht |

184.19 g/mol |

IUPAC-Name |

ethyl 2-cyano-2-(propanoylamino)acetate |

InChI |

InChI=1S/C8H12N2O3/c1-3-7(11)10-6(5-9)8(12)13-4-2/h6H,3-4H2,1-2H3,(H,10,11) |

InChI-Schlüssel |

NCGATHCFRNRSGP-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)NC(C#N)C(=O)OCC |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.